Lithospermic acid

Vue d'ensemble

Description

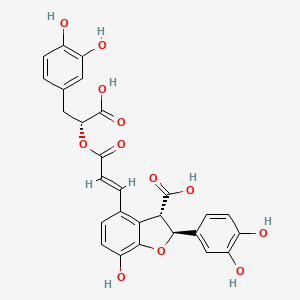

L'acide lithospermique est un acide carboxylique phénolique polycyclique dérivé des racines de plantes telles que le Lithospermum ruderale et la Salvia miltiorrhiza . Il a été isolé pour la première fois en 1963 et est depuis reconnu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et hépatoprotectrices .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de l'acide lithospermique peut être réalisée par différentes stratégies. Une voie efficace implique l'utilisation d'une annulation catalysée par le palladium pour générer un ester de benzo[b]furane substitué, suivie d'une réduction stéréosélective d'une double liaison carbone-carbone . Une autre méthode repose sur la condensation aldolique entre un arylacétate de méthyle et le 3,4-diméthoxybenzaldéhyde, suivie d'une cyclisation .

Méthodes de Production Industrielle: La production industrielle de l'acide lithospermique implique généralement l'extraction à partir de sources végétales telles que la Salvia miltiorrhiza. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions: L'acide lithospermique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants:

Oxydation: L'acide lithospermique peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions acides ou basiques.

Réduction: La réduction peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution: Les réactions de substitution impliquent souvent des réactifs nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium.

Principaux Produits: Les principaux produits formés à partir de ces réactions comprennent des dérivés tels que l'heptaméthyllithospermate et d'autres composés de benzo[b]furane modifiés .

4. Applications de la Recherche Scientifique

L'acide lithospermique a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme précurseur pour synthétiser divers composés bioactifs.

Biologie: L'acide lithospermique présente des propriétés antioxydantes et anti-inflammatoires, ce qui le rend précieux dans les études biologiques.

5. Mécanisme d'Action

L'acide lithospermique exerce ses effets par le biais de multiples cibles moléculaires et voies. Il active la voie du facteur 2 lié au facteur érythroïde nucléaire 2 (Nrf2), favorisant l'expression des enzymes antioxydantes . De plus, il améliore la phosphorylation de la protéine kinase activée par l'AMP alpha (AMPKα), qui joue un rôle crucial dans l'homéostasie énergétique cellulaire . Ces actions contribuent à ses effets protecteurs contre le stress oxydatif et l'inflammation.

Applications De Recherche Scientifique

Pharmacological Properties

Lithospermic acid exhibits a range of biological activities, including:

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : this compound acts as a potent antioxidant, protecting cells from oxidative stress.

- Hepatoprotective Effects : It has demonstrated protective effects against liver damage induced by toxins such as carbon tetrachloride.

- Cardiovascular Benefits : Research indicates its potential in treating cardiovascular diseases, particularly in improving conditions like chronic angina.

Cardiovascular Health

This compound has been included in formulations aimed at treating heart diseases. A study highlighted its role in enhancing myocardial protection during ischemia-reperfusion injury by promoting endothelial nitric oxide synthase and Nrf2 signaling pathways, which are crucial for vascular health . Furthermore, clinical trials have indicated that it improves symptoms in patients with coronary heart disease .

Hepatoprotection

In vitro studies have demonstrated that this compound significantly improves cell viability in liver cells exposed to toxic agents. The compound reduced lactate dehydrogenase leakage and normalized alanine aminotransferase levels, indicating its protective effects against hepatotoxicity . These findings suggest potential applications in treating liver diseases.

Anti-obesity Potential

Recent research identified this compound as an inhibitor of key enzymes involved in lipid metabolism, such as carbonic anhydrase and pancreatic lipase. This dual inhibition presents a novel approach to obesity treatment, highlighting its potential as a therapeutic agent against metabolic disorders .

Neuroprotection

This compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases like Parkinson's disease. Its ability to suppress apoptosis and inflammation suggests it could be beneficial in managing neurodegenerative conditions .

Antiviral Properties

Studies have indicated that this compound acts as a non-covalent inhibitor of HIV-1 nucleocapsid protein, showcasing its potential as an antiviral agent. Its stability and mechanism of action make it a candidate for further development in antiviral therapies .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mécanisme D'action

Lithospermic acid exerts its effects through multiple molecular targets and pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting the expression of antioxidative enzymes . Additionally, it enhances the phosphorylation of AMP-activated protein kinase alpha (AMPKα), which plays a crucial role in cellular energy homeostasis . These actions contribute to its protective effects against oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

L'acide lithospermique est souvent comparé à d'autres acides phénoliques tels que l'acide rosmarinique et l'acide salvianolique B. Bien que tous ces composés partagent des propriétés antioxydantes et anti-inflammatoires, l'acide lithospermique est unique en raison de sa structure moléculaire spécifique et de sa capacité à activer la voie Nrf2 plus efficacement . Des composés similaires incluent:

Acide Rosmarinique: Connu pour ses effets antioxydants et anti-inflammatoires.

Acide Salvianolique B: Exhibe des effets protecteurs dans le système cardiovasculaire.

Lithospermate de Magnésium B: Un autre dérivé avec des activités biologiques significatives.

L'acide lithospermique se démarque par ses activités biologiques puissantes et diverses, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Lithospermic acid (LA), a phenolic compound extracted from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities:

- Anti-inflammatory Activity : LA has been shown to reduce inflammation in various models. For instance, a study demonstrated that 0.1% LA treatment ameliorated psoriasis-like dermatitis by restoring skin barrier functions and reducing inflammatory cell infiltration .

- Antioxidant Effects : Research indicates that this compound possesses significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells .

- Neuroprotection : LA has been reported to protect neuronal cells from damage due to ischemia and reperfusion injury by activating the Nrf2 pathway, which modulates antioxidant responses .

- Cardiovascular Benefits : Studies suggest that this compound may improve heart function and reduce myocardial ischemia-reperfusion injury, making it a candidate for treating cardiovascular diseases .

The biological activity of this compound is mediated through several mechanisms:

- Autophagy Activation : LA promotes autophagy, enhancing cellular homeostasis and survival under stress conditions. This was evidenced by increased expression of autophagy-related proteins in treated cells .

- Inhibition of Tumor Growth : In glioblastoma models, LA was found to induce apoptosis and inhibit tumor cell proliferation by downregulating cAMP levels, which is critical for tumor growth signaling pathways .

- Modulation of Inflammatory Cytokines : this compound treatment resulted in decreased levels of pro-inflammatory cytokines like TNFα and MCP1 in animal models of diabetic retinopathy, suggesting its role in modulating inflammatory responses .

Therapeutic Applications

This compound's diverse pharmacological properties suggest several potential therapeutic applications:

- Cardiovascular Diseases : LA has been included in formulations for treating chronic angina due to its superior efficacy compared to traditional cardiovascular drugs .

- Diabetes Management : Its ability to improve insulin sensitivity and reduce vascular complications makes it a promising candidate for diabetes therapy .

- Dermatological Conditions : The efficacy of LA in restoring skin barrier functions positions it as a potential treatment for psoriasis and other inflammatory skin disorders .

- Cancer Therapy : Given its anti-cancer properties, particularly in glioblastoma, this compound may serve as an adjunct therapy in oncological treatments .

Study on Psoriasis-Like Dermatitis

A study involving the administration of 0.1% this compound showed significant improvement in skin barrier function and reduction in inflammation markers in an imiquimod-induced psoriasis model. Histological analysis revealed less acanthosis and inflammatory cell infiltration compared to control groups .

Diabetic Retinopathy Model

In a long-term study on OLETF rats, this compound was administered daily for 52 weeks. Results indicated that LA significantly reduced vascular leakage and improved glucose metabolism, highlighting its protective effects against diabetic complications .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQBMQZMKFSRV-RGKBJLTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314665 | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28831-65-4 | |

| Record name | (+)-Lithospermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHOSPERMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of LA is C36H30O16, and its molecular weight is 718.59 g/mol.

ANone: Yes, numerous research papers utilize spectroscopic methods to characterize LA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed to confirm its structure and analyze its presence in various samples. [, , , , ]

ANone: Research suggests LA exerts its effects through multiple pathways. One well-studied target is the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. LA demonstrates inhibitory activity against ACE, contributing to its antihypertensive properties. [] Additionally, LA has been shown to activate Nrf2, a transcription factor involved in cellular antioxidant defense mechanisms. [] Another significant target is the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. LA acts as a non-covalent inhibitor of NC, hindering the virus's ability to replicate. []

ANone: LA's interaction with its targets leads to various beneficial effects:

- Antioxidant Effects: LA demonstrates potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It achieves this by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , ]

- Anti-inflammatory Effects: LA exhibits anti-inflammatory activity, potentially by modulating cytokine production and reducing inflammatory cell infiltration. [, ]

- Cardioprotective Effects: LA protects against myocardial ischemia-reperfusion injury by activating eNOS and the Nrf2/HO-1 signaling pathway via phosphorylation of AMPKα. []

- Hepatoprotective Effects: LA safeguards the liver against damage induced by toxins like carbon tetrachloride (CCl4), likely through its antioxidant and anti-inflammatory properties. []

- Anti-HIV Activity: LA's inhibitory action on HIV-1 NC makes it a promising candidate for developing novel anti-HIV therapies. []

ANone: Studies in rats reveal that LA is rapidly absorbed and widely distributed to peripheral tissues after administration. [, ] It undergoes enterohepatic circulation, implying that it's reabsorbed from the intestines after initial metabolism. LA is primarily eliminated through biliary excretion, meaning it's metabolized in the liver and excreted in bile. [, ]

ANone: Research suggests a strong structure-activity relationship for LA and its analogs. For instance, magnesium lithospermate B and lithospermic acid B, both tetramers of caffeic acid and structurally similar to LA, display greater protective effects on renal cells compared to this compound (a trimer) or rosmarinic acid (a dimer). [] This highlights the importance of the size and specific structural features of LA analogs for their biological activity. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and diode-array detection (DAD) are commonly used for qualitative and quantitative analysis of LA in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , ]

ANone: While specific regulations vary between countries, quality control measures for LA typically involve ensuring its identity, purity, and content in plant materials, extracts, and formulations. This is usually accomplished through standardized analytical methods like HPLC and appropriate reference standards. []

ANone: In vitro studies demonstrate LA's protective effects against various cellular insults, such as hypoxia-reoxygenation injury in renal cells [] and carbon tetrachloride-induced oxidative damage in liver cells. [] Animal models further support these findings, showing that LA protects against myocardial ischemia-reperfusion injury, [] attenuates intestinal injury caused by ischemia-reperfusion, [] and ameliorates psoriasis-like dermatitis in mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.